![molecular formula C18H16N2O2 B7475740 N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7475740.png)
N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide, also known as BM-573, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to the family of isoquinoline carboxamides and has shown promising results in various scientific research studies.
Mecanismo De Acción
N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide exerts its pharmacological effects through the inhibition of the enzyme, neutral endopeptidase (NEP). NEP is involved in the degradation of several biologically active peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and endothelin-1 (ET-1). By inhibiting NEP, N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide increases the levels of these peptides, which in turn, leads to the activation of several signaling pathways that are involved in the regulation of blood pressure, inflammation, and thrombosis.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It has also been shown to inhibit the expression of adhesion molecules, such as vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), which are involved in the recruitment of leukocytes to the site of inflammation. Additionally, N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been shown to inhibit platelet aggregation and reduce the formation of thrombi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide in lab experiments include its specificity for NEP inhibition, its ability to modulate several signaling pathways, and its potential use in the treatment of various diseases. However, one limitation of using N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide is its potential toxicity, which needs to be carefully monitored.
Direcciones Futuras
Several future directions can be explored in the study of N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide. One direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of cancer, particularly in the inhibition of tumor angiogenesis. Furthermore, the development of more potent and selective NEP inhibitors can be explored to enhance the therapeutic efficacy of N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide.
Métodos De Síntesis
The synthesis of N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide involves the condensation of 2-methoxybenzylamine with methyl-3,4-dihydroxybenzoate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by acylation of the amine group with 3-chloro-4-fluoro-benzoyl chloride.
Aplicaciones Científicas De Investigación
N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anti-atherosclerotic, anti-inflammatory, and anti-thrombotic effects. It has also been studied for its potential use in the treatment of cardiovascular diseases, cancer, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-20(12-13-7-3-2-4-8-13)18(22)16-11-14-9-5-6-10-15(14)17(21)19-16/h2-11H,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSKHQCGFNHYQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-1-oxo-2H-isoquinoline-3-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.